3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
The compound “3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Pyrrolidine rings can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Scientific Research Applications
Unique Oxidation Reactions Catalyzed by Ruthenium Porphyrin
Ruthenium porphyrins can catalyze the oxidation of N-acyl cyclic amines with pyridine N-oxides, leading to N-acyl amino acids through oxidative C-N bond cleavage. This process demonstrates the utility of pyridine N-oxides in synthetic organic chemistry, particularly for the selective conversion of proline residues in peptides to glutamate, showcasing their potential in peptide modification and drug synthesis (Ito, Umezawa, & Higuchi, 2005).
Facile Ring Opening of Iron Complexes
The study on iron(III) and iron(II) complexes of meso-amino-octaethylporphyrin by dioxygen reveals the oxidative ring-opening capabilities of pyridine solutions, offering insights into metal-mediated oxidation mechanisms and the potential for designing novel catalytic processes involving pyridine N-oxides (Rath et al., 2004).
Synthesis and Structure of Pyridine Derivatives
Research into the synthesis and crystal structure of pyridine derivatives enhances our understanding of molecular packing and interactions, contributing to the field of crystal engineering and material science. Such studies can aid in the design of new materials with specific electronic or optical properties (Ramasubramanian et al., 2007).
Novel Oxidation Strategies and Catalyst Development
The development of novel oxidation strategies using pyridine N-oxides, as demonstrated in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls, underlines the role of pyridine derivatives in catalysis and organic synthesis. This research paves the way for the synthesis of complex organic molecules and heterocycles, crucial for pharmaceutical development (Dubovtsev et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-8-17-5-3-14(13)22-12-4-7-18(10-12)15(20)11-2-1-6-19(21)9-11/h1-3,5-6,8-9,12H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSHKWLHJLPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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